Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)-
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Overview
Description
Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- is a complex organic compound with significant applications in various fields It is known for its unique structure, which consists of a central benzene ring substituted with three methanone groups, each attached to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- typically involves a multi-step process. One common method is the condensation reaction of 1,3,5-tris(4-chlorophenyl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and other porous materials
Mechanism of Action
The mechanism of action of Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with carboxylic acid groups instead of methanone groups.
1,3,5-Tris(4-methoxyphenyl)benzene: Contains methoxy groups instead of chlorophenyl groups.
1,3,5-Tris(4-nitrophenyl)benzene: Contains nitro groups instead of chlorophenyl groups.
Uniqueness
Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- is unique due to its specific substitution pattern and the presence of chlorophenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and pharmaceuticals .
Properties
CAS No. |
73172-24-4 |
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Molecular Formula |
C27H15Cl3O3 |
Molecular Weight |
493.8 g/mol |
IUPAC Name |
[3,5-bis(4-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C27H15Cl3O3/c28-22-7-1-16(2-8-22)25(31)19-13-20(26(32)17-3-9-23(29)10-4-17)15-21(14-19)27(33)18-5-11-24(30)12-6-18/h1-15H |
InChI Key |
HYBYMIZKVACHRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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